Platindiiodid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Platinum diiodide (PtI2) is a chemical compound that has attracted significant attention from the scientific community due to its unique properties and potential applications. This compound is a dark brown solid that is highly soluble in organic solvents and has a melting point of 506°C. PtI2 has been widely studied for its potential use as a catalyst in various chemical reactions, as well as its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Katalyse

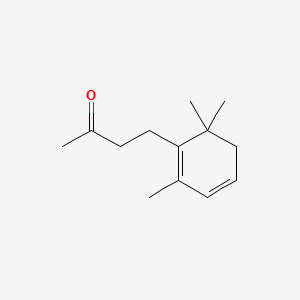

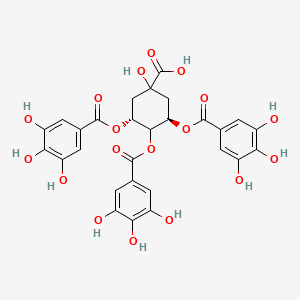

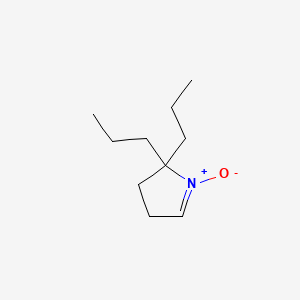

Platindiiodid wird als Katalysator in verschiedenen chemischen Reaktionen eingesetzt. Seine Fähigkeit, die Bildung von C-C-Bindungen in Kreuzkupplungsreaktionen zu ermöglichen, ist besonders wertvoll in der organischen Synthese. Es kann als Katalysatorkern in Reaktionen dienen, die komplexe organische Moleküle bilden, die in der pharmazeutischen Industrie und in der Agrochemie essenziell sind {svg_1}.

Elektronik

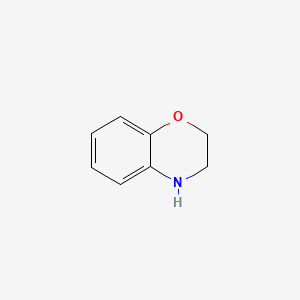

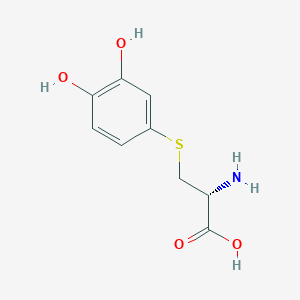

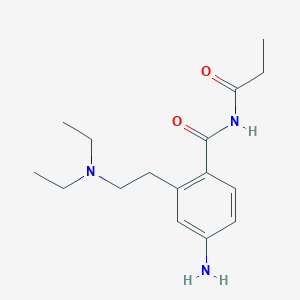

Im Bereich der Elektronik wird PtI2 wegen seines potenziellen Einsatzes in Halbleiterbauelementen erforscht. Seine elektrischen Eigenschaften sind für die Entwicklung von Bauteilen wie Transistoren und Dioden von Interesse. Die Stabilität und Leitfähigkeit der Verbindung machen sie zu einem Kandidaten für die Forschung zur Verbesserung der Leistung elektronischer Geräte {svg_2}.

Medizin

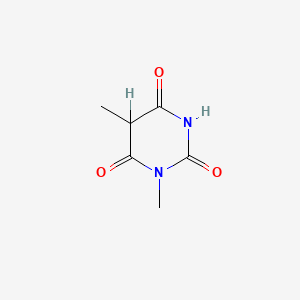

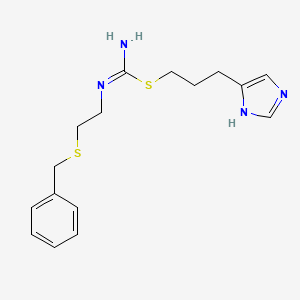

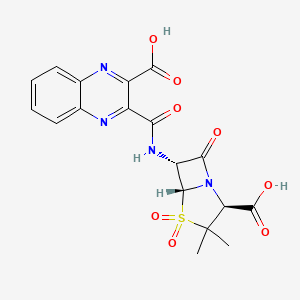

This compound findet Anwendung in der Medizin, insbesondere bei der Entwicklung von Krebsmedikamenten. Platinbasierte Verbindungen sind bekannt für ihre Verwendung in der Chemotherapie, und PtI2 wird wegen seines Potenzials zur Bildung von Komplexen untersucht, die Krebszellen angreifen können {svg_3}.

Chemische Synthese

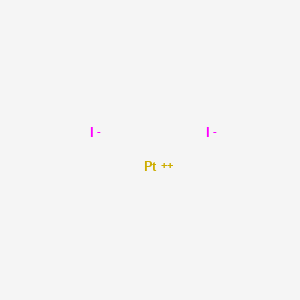

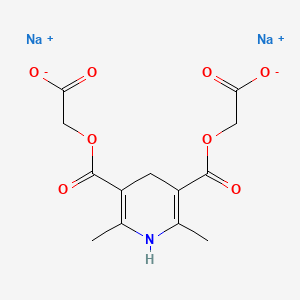

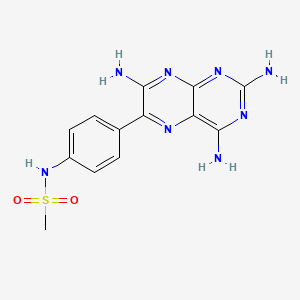

In der chemischen Synthese wird PtI2 zur Herstellung anderer Platinverbindungen und als Reagenz bei der Synthese verschiedener organischer Verbindungen verwendet. Seine Reaktivität mit anderen Chemikalien wird genutzt, um Substanzen mit gewünschten Eigenschaften für die weitere Forschung und industrielle Anwendungen zu erzeugen {svg_4}.

Umweltwissenschaften

Die Forschung in den Umweltwissenschaften hat die Verwendung von this compound in Prozessen im Zusammenhang mit der Schadstoffkontrolle und der Sanierung der Umwelt untersucht. Seine Wechselwirkungen mit anderen Elementen können dazu beitragen, die Auswirkungen von Schwermetallen in der Umwelt zu verstehen und möglicherweise zu verringern {svg_5}.

Materialwissenschaften

PtI2 ist in den Materialwissenschaften für die Entwicklung neuer Materialien mit fortschrittlichen Eigenschaften von Bedeutung. Seine Rolle bei der Bildung von Kristallen und Polymeren trägt zur Herstellung von Materialien mit bestimmten mechanischen, optischen oder thermischen Eigenschaften bei. Dies hat Auswirkungen auf Branchen von der Luft- und Raumfahrt bis zu Konsumgütern {svg_6}.

Wirkmechanismus

Platinum diiodide, also known as Platinous iodide or Platinum (II) iodide, is a binary inorganic compound of platinum and iodine with the chemical formula PtI2 . This compound has been recognized for its potential in various applications, including pharmaceuticals and medical applications .

Mode of Action

It’s known that platinum compounds generally form covalent bonds with dna, causing dna damage and triggering apoptosis, or programmed cell death .

Biochemical Pathways

Platinum compounds are known to interfere with dna replication and transcription, disrupting cellular processes and leading to cell death .

Pharmacokinetics

It’s known that platinum compounds are generally administered intravenously and distributed throughout the body, where they can interact with dna in cells .

Result of Action

Platinum compounds are known to cause dna damage, disrupting cellular processes and leading to cell death .

Action Environment

The action, efficacy, and stability of Platinum diiodide can be influenced by various environmental factors. For instance, the compound decomposes when heated . It forms black crystals and is insoluble in water, ethanol, acetone, or ether, but is soluble in ethylamine and hydrogen iodide .

Biochemische Analyse

Biochemical Properties

Platinum diiodide plays a significant role in biochemical reactions, particularly in catalysis and enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, platinum diiodide can act as a catalyst in redox reactions, facilitating the transfer of electrons between molecules. This interaction is crucial in biochemical pathways where redox reactions are essential for cellular metabolism and energy production. Additionally, platinum diiodide has been shown to bind with certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of platinum diiodide on various types of cells and cellular processes are profound. Platinum diiodide influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, platinum diiodide can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, platinum diiodide’s impact on cellular metabolism can affect the overall energy balance and metabolic flux within cells, influencing their growth and survival .

Molecular Mechanism

At the molecular level, platinum diiodide exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as DNA, RNA, and proteins. This binding can lead to the inhibition or activation of enzymes, resulting in changes in biochemical pathways. For instance, platinum diiodide can inhibit DNA polymerase, preventing DNA replication and transcription, which can have significant implications for cell division and gene expression. Additionally, platinum diiodide can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger signaling pathways involved in stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of platinum diiodide can change over time due to its stability and degradation. Platinum diiodide is relatively stable under standard conditions, but it can degrade over time, especially in the presence of light and moisture. This degradation can lead to a decrease in its catalytic activity and effectiveness in biochemical reactions. Long-term studies have shown that platinum diiodide can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity. These long-term effects are crucial for understanding the potential therapeutic applications and safety of platinum diiodide .

Dosage Effects in Animal Models

The effects of platinum diiodide vary with different dosages in animal models. At low doses, platinum diiodide can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, platinum diiodide can be toxic, leading to adverse effects such as oxidative stress, DNA damage, and cell death. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while doses above or below this range can be detrimental. Understanding the dosage effects of platinum diiodide is essential for its safe and effective use in therapeutic applications .

Metabolic Pathways

Platinum diiodide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. For example, platinum diiodide can enhance the activity of enzymes such as hexokinase and pyruvate dehydrogenase, leading to increased glucose metabolism and ATP production. Additionally, platinum diiodide can affect metabolite levels, such as increasing the concentration of NADH and FADH₂, which are essential for cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, platinum diiodide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of platinum diiodide to specific cellular compartments. For instance, platinum diiodide can be transported into mitochondria, where it can exert its effects on mitochondrial function and energy production. The distribution of platinum diiodide within cells can also influence its accumulation and localization, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of platinum diiodide is critical for its activity and function. Platinum diiodide can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, platinum diiodide can be localized to the nucleus, where it can interact with DNA and influence gene expression. Additionally, platinum diiodide can be targeted to the endoplasmic reticulum, where it can affect protein folding and secretion. Understanding the subcellular localization of platinum diiodide is essential for elucidating its molecular mechanisms and potential therapeutic applications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Platinum diiodide can be achieved through the reaction of Platinum metal with iodine in the presence of a suitable solvent.", "Starting Materials": [ "Platinum metal", "Iodine", "Solvent (e.g. chloroform, carbon tetrachloride)" ], "Reaction": [ "Dissolve Platinum metal in the solvent to form a homogeneous solution.", "Add iodine to the solution and stir the mixture at room temperature for several hours.", "Heat the mixture to reflux for several hours to complete the reaction.", "Cool the mixture and filter the resulting solid product.", "Wash the solid product with a suitable solvent to remove any impurities.", "Dry the product under vacuum to obtain Platinum diiodide as a dark brown solid." ] } | |

CAS-Nummer |

7790-39-8 |

Molekularformel |

I2Pt |

Molekulargewicht |

448.89 g/mol |

IUPAC-Name |

diiodoplatinum |

InChI |

InChI=1S/2HI.Pt/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

ZXDJCKVQKCNWEI-UHFFFAOYSA-L |

SMILES |

[I-].[I-].[Pt+2] |

Kanonische SMILES |

I[Pt]I |

Andere CAS-Nummern |

7790-39-8 |

Piktogramme |

Irritant |

Synonyme |

iodoplatinate Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (1:1) Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (KI) (1:1) platinous iodide |

Herkunft des Produkts |

United States |

Q & A

Q1: What is the role of Platinum diiodide in the oxidation of Diphenylacetylene?

A1: Platinum diiodide acts as a catalyst in the oxidation of Diphenylacetylene to Diphenylethanedione-1,2 in the presence of Dimethyl sulfoxide and atmospheric oxygen []. The reaction yield significantly increases to 91% compared to the reaction without the catalyst []. This suggests that Platinum diiodide plays a crucial role in facilitating the interaction between oxygen and Diphenylacetylene, enabling the oxidation process.

Q2: How does the structure of ligands impact the properties of Platinum diiodide complexes?

A3: The choice of ligands can significantly influence the properties of Platinum diiodide complexes. For example, using 10-(aryl)phenoxarsine ligands with varying aryl substituents leads to different cis/trans isomerism behavior in solution []. Additionally, employing a 9-pentafluorophenyl-9-arsafluorene ligand allows the formation of porous molecular crystals with unique luminescent properties and the ability to switch between porous and non-porous states upon vapor exposure []. In another study, Platinum diiodide complexes with 4-isocyanobenzylidene-4-alkoxyphenylimines ligands exhibited mesomorphic behavior, with the length of the alkoxy chain influencing the formation of nematic and smectic C phases []. These examples highlight how ligand modifications can be used to fine-tune the structural and physical properties of Platinum diiodide complexes for specific applications.

Q3: Are there analytical techniques available to characterize Platinum diiodide complexes?

A4: Yes, various analytical techniques are employed to characterize Platinum diiodide complexes. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and study cis/trans isomerism [, ]. Mass spectrometry helps determine the molecular weight and identify different fragments []. X-ray analysis provides detailed information about the crystal structure and molecular geometry of the complexes [, ]. Furthermore, UV/Vis absorption and emission spectroscopy combined with Density Functional Theory (DFT) calculations help understand the electronic structure and rationalize the observed photophysical properties, such as luminescence [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)

![2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester](/img/structure/B1210146.png)